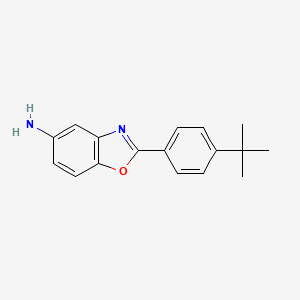

![molecular formula C12H11BrN2O2 B1331304 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 315248-38-5](/img/structure/B1331304.png)

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

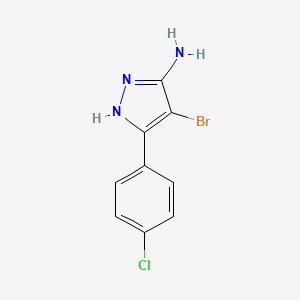

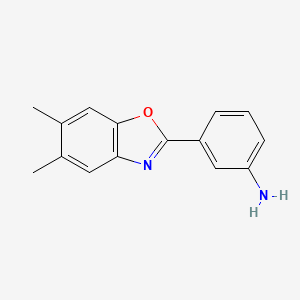

“2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11BrN2O2 . It has a molecular weight of 295.14 . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for “2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is 1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The hydrazide functional group of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to modify proteins or peptides for specific detection or purification purposes in proteomic analysis .

Material Science

In material science, this compound’s ability to form stable hydrazone linkages makes it valuable for creating novel polymeric materials. These materials can have applications in creating smart coatings that respond to environmental stimuli .

Chemical Synthesis

As a building block in organic synthesis, 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to synthesize a variety of naphthyl-derived compounds. These synthesized compounds may exhibit unique optical or electronic properties useful in developing new chemical sensors .

Chromatography

In chromatographic applications, the compound can be used to modify stationary phases or to synthesize new ligands for affinity chromatography. This can improve the separation of complex biological mixtures, aiding in the purification of biomolecules .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical reagents. Due to its bromine atom, it can be used in bromometric assays to quantify the presence of reducing agents in a sample .

Biopharma Production

In the biopharmaceutical industry, the compound’s reactive groups can be harnessed to link therapeutic agents to carriers or to modify drugs to improve their pharmacokinetic properties .

Safety and Hazard Analysis

The compound’s safety profile, including its irritant properties, must be thoroughly understood for its handling and use in research settings. This knowledge is crucial for developing safe laboratory practices .

Advanced Battery Science

The naphthyl group in the compound could potentially be explored for its electrochemical properties, which might be beneficial in designing advanced battery materials with improved energy storage capabilities .

Safety and Hazards

properties

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxyacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEYGZIYDZYEHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352635 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315248-38-5 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)